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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859 Get Quote

Introduction

GSK3368715 is an orally active, potent, and reversible S-adenosyl-L-methionine (SAM)-

uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), including

PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] Type I PRMTs are frequently

overexpressed in various cancers, including DLBCL, and play a crucial role in oncogenesis by

methylating histone and non-histone proteins, thereby regulating gene expression, proliferation,

and cell survival.[3][4] GSK3368715 inhibits the generation of asymmetric dimethylarginine

(ADMA) and promotes a shift towards monomethylarginine (MMA) and symmetric

dimethylarginine (SDMA), which serves as a key pharmacodynamic biomarker of its activity.[1]

[5] In DLBCL cell lines, GSK3368715 has demonstrated significant anti-proliferative effects,

inducing responses ranging from cytostatic growth inhibition to cytotoxic cell death.[1][2]

Mechanism of Action

Protein arginine methyltransferases (PRMTs) catalyze the transfer of a methyl group from SAM

to arginine residues on protein substrates. Type I PRMTs, the primary targets of GSK3368715,

are responsible for creating ADMA.[1] By inhibiting these enzymes, GSK3368715 disrupts

downstream cellular processes that are dependent on asymmetric arginine methylation,

leading to anti-tumor effects.[4][6] Preclinical studies have shown that GSK3368715 treatment

leads to a dose-dependent accumulation of DLBCL cells in the sub-G1 phase of the cell cycle,

indicative of apoptosis.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15588859?utm_src=pdf-interest
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.benchchem.com/pdf/Adjusting_GSK3368715_dosage_for_different_cancer_cell_lines.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10338470/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/prmt1-inhibitor-gsk3368715
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.selleckchem.com/products/gsk3368715.html
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.benchchem.com/pdf/Adjusting_GSK3368715_dosage_for_different_cancer_cell_lines.pdf
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/prmt1-inhibitor-gsk3368715
https://pubmed.ncbi.nlm.nih.gov/31257072/
https://www.cancer-research-network.com/2019/07/29/gsk3368715-is-an-orally-active-type-i-prmt-inhibitor/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and specificity of

GSK3368715 in preclinical models.

Table 1: In Vitro Activity of GSK3368715 in DLBCL Cell Lines

Cell Line Type Response gIC₅₀ (nM) Citation

Toledo DLBCL Cytotoxic 59 [1][2]

OCI-Ly1 DLBCL Cytostatic - [1][2]

Table 2: In Vivo Efficacy of GSK3368715 in a DLBCL Xenograft Model

Cancer Model Xenograft Type
Treatment and
Dosage

Key Findings Citation

DLBCL Toledo >75 mg/kg, oral
Tumor

regression
[1][7]

Table 3: Inhibitory Activity of GSK3368715 Against Type I PRMTs

Enzyme IC₅₀ (nM) Citation

PRMT1 3.1 [1]

PRMT3 48 [1]

PRMT4 1148 [1]

PRMT6 5.7 [1]

PRMT8 1.7 [1]
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Caption: Mechanism of GSK3368715 action on Type I PRMTs.
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Caption: Workflow for evaluating GSK3368715 in DLBCL cells.

Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of

GSK3368715.

Materials:
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DLBCL cell lines (e.g., Toledo, OCI-Ly1)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

GSK3368715 stock solution (in DMSO)[2]

96-well clear-bottom plates

MTT solution (5 mg/mL in PBS)[2]

DMSO

Microplate reader

Procedure:

Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells/well

in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

Drug Treatment: Prepare serial dilutions of GSK3368715 in complete medium. The final

DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL

of the drug dilutions or vehicle control (medium with DMSO) to the respective wells.

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C,

allowing for the formation of formazan crystals.[2]

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of

DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes.[2]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis: Subtract the background absorbance (media only wells). Normalize the

results to the vehicle-treated control wells and plot a dose-response curve to calculate the

IC₅₀ value using non-linear regression.[2]

Protocol 2: Western Blot for Arginine Methylation
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This protocol assesses the on-target effect of GSK3368715 by measuring changes in global

arginine methylation marks.

Materials:

GSK3368715-treated and control cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors[8]

BCA Protein Assay kit

SDS-PAGE gels, transfer buffer, and PVDF membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-ADMA, anti-MMA, anti-SDMA, and a loading control (e.g., β-actin,

GAPDH)

HRP-conjugated secondary antibody[8]

Enhanced chemiluminescence (ECL) substrate[8]

Procedure:

Cell Lysis: Treat cells with GSK3368715 for 48-72 hours. Wash cells with ice-cold PBS

and lyse in RIPA buffer. Sonicate briefly to shear DNA and centrifuge to pellet debris.[8]

Protein Quantification: Determine the protein concentration of the supernatant using a

BCA assay.[9]

SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on an SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.[8][9]

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.

Incubate with the primary antibody (e.g., anti-ADMA) overnight at 4°C.[8][9]

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an

HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
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Signal Detection: Wash the membrane again and apply ECL substrate. Image the

chemiluminescent signal.[8]

Analysis: Quantify band intensity and normalize the methylation signal to the loading

control. Compare treated samples to the vehicle control to assess the reduction in ADMA

and potential increase in MMA/SDMA.

Protocol 3: Apoptosis Assay via Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells following treatment.

Materials:

DLBCL cells treated with GSK3368715 or vehicle

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Treatment: Treat cells with GSK3368715 at relevant concentrations (e.g., 1x and 5x

IC₅₀) for 48-72 hours.

Cell Harvesting: Collect both adherent and suspension cells. Wash twice with cold PBS.

Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC

and PI according to the manufacturer's instructions. Incubate for 15 minutes in the dark at

room temperature.[10]

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[10]

Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic

(Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). Quantify the percentage of

cells in each quadrant.[10]

Protocol 4: Cell Cycle Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/pdf/Interpreting_variable_results_in_GSK3368715_experiments.pdf
https://www.researchgate.net/figure/Apoptosis-and-blocking-experiment-of-DLBCL-cells-after-IRF3-activation-OCI-Ly3-and_fig5_394500288
https://www.researchgate.net/figure/Apoptosis-and-blocking-experiment-of-DLBCL-cells-after-IRF3-activation-OCI-Ly3-and_fig5_394500288
https://www.researchgate.net/figure/Apoptosis-and-blocking-experiment-of-DLBCL-cells-after-IRF3-activation-OCI-Ly3-and_fig5_394500288
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is used to determine the effect of GSK3368715 on cell cycle distribution.

Materials:

Treated and control DLBCL cells

Cold 70% ethanol

PBS

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest

approximately 1x10⁶ cells.

Fixation: Wash cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while

vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend

the cell pellet in a PI/RNase A staining solution. Incubate for 30 minutes at room

temperature in the dark.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Use cell cycle analysis software to model the distribution of cells in the

G0/G1, S, and G2/M phases. Look for an accumulation of cells in the sub-G1 peak, which

indicates apoptotic cells with fragmented DNA.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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